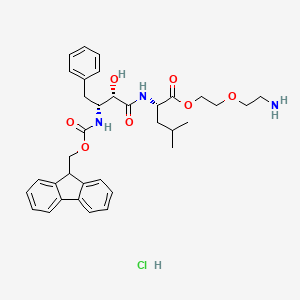
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a chemical compound that combines an inhibitor of apoptosis protein ligand specifically designed for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is useful in the development of specific and non-genetic IAP-dependent protein erasers, allowing for the targeted degradation of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the incorporation of an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis targeting chimera linker. The canonical SMILES representation of the compound is NCCOCCOC(C@@HNC(OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)=O)O)=O)CC©C)=O.Cl.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound is typically synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: cIAP1 Ligand-Linker Conjugates 11 Hydrochloride undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the compound’s ability to target and degrade specific proteins .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound are targeted protein degraders, which are used in various scientific research applications .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers. These compounds are used in targeted protein degradation, which has significant applications in chemistry, biology, medicine, and industry. In particular, they are used to study protein functions, develop new therapeutic strategies, and design novel drugs .
Mécanisme D'action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the targeting of the E3 ubiquitin ligase by the inhibitor of apoptosis protein ligand. This interaction leads to the ubiquitination and subsequent degradation of specific proteins. The proteolysis targeting chimera linker facilitates the recruitment of the target protein to the E3 ubiquitin ligase, enhancing the efficiency of protein degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cIAP1 Ligand-Linker Conjugates 11 Hydrochloride include other proteolysis targeting chimera compounds that target different E3 ubiquitin ligases. Examples include von Hippel-Lindau, MDM2, and Cereblon ligands .
Uniqueness: this compound is unique due to its specific targeting of the E3 ubiquitin ligase and its ability to facilitate the degradation of proteins through the proteolysis targeting chimera mechanism. This specificity and efficiency make it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C35H44ClN3O7 |
|---|---|
Poids moléculaire |
654.2 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31+,32+;/m1./s1 |
Clé InChI |
ODXVAVBHPLBADB-MEUBTLPBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canonique |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B13451207.png)
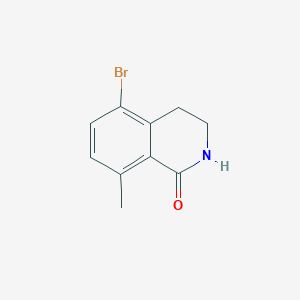
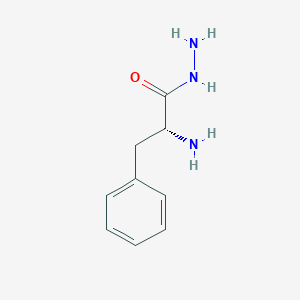
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)
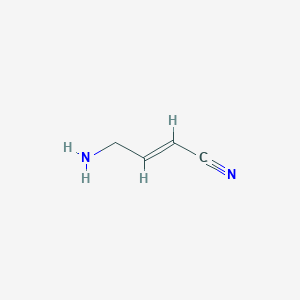


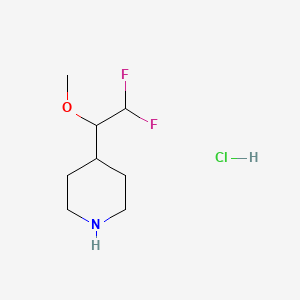
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
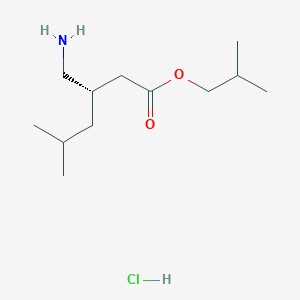
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
